Cyclopentyl 4-nitrobenzene-1-sulfonate
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Overview
Description
Cyclopentyl 4-nitrobenzene-1-sulfonate is an organic compound that features a cyclopentyl group attached to a benzene ring, which is further substituted with a nitro group and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 4-nitrobenzene-1-sulfonate typically involves the nitration of cyclopentylbenzene followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group to the benzene ring. The sulfonation step involves treating the nitro-substituted cyclopentylbenzene with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.
Electrophilic Aromatic Substitution: The nitro group can direct electrophilic substitution reactions to the meta position on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products Formed
Nucleophilic Substitution: Phenolic derivatives.
Electrophilic Aromatic Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Cyclopentyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its sulfonate group.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclopentyl 4-nitrobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, while the nitro group can participate in redox reactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylbenzene: Lacks the nitro and sulfonate groups, making it less reactive in electrophilic and nucleophilic substitution reactions.
4-Nitrobenzenesulfonic Acid: Contains the nitro and sulfonate groups but lacks the cyclopentyl group, affecting its solubility and reactivity.
Uniqueness
Cyclopentyl 4-nitrobenzene-1-sulfonate is unique due to the presence of both the cyclopentyl group and the nitro and sulfonate groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
55215-10-6 |
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Molecular Formula |
C11H13NO5S |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
cyclopentyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C11H13NO5S/c13-12(14)9-5-7-11(8-6-9)18(15,16)17-10-3-1-2-4-10/h5-8,10H,1-4H2 |
InChI Key |
LGVAFNFAAYNZGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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